Erythrinin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

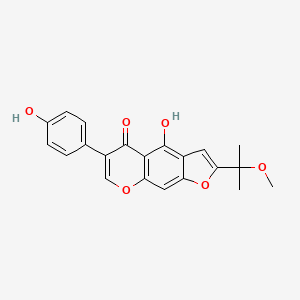

Erythrinin D is a naturally occurring isoflavonoid compound isolated from the bark of Erythrina variegata and Erythrina arborescens . Isoflavonoids are a class of flavonoids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin D involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the isoflavonoid core through cyclization reactions, followed by specific functional group modifications to achieve the desired structure. Key steps often involve:

Cyclization: Formation of the isoflavonoid core through cyclization of appropriate precursors.

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Methylation: Addition of methyl groups to enhance stability and solubility.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the bark of Erythrina species. The process involves:

Extraction: Using solvents like ethanol to extract the compound from plant material.

Purification: Employing techniques such as chromatography to purify the compound.

Crystallization: Obtaining the pure compound in crystalline form for further use.

Analyse Chemischer Reaktionen

Types of Reactions: Erythrinin D undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be used for further studies or applications.

Wissenschaftliche Forschungsanwendungen

Erythrinin D has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying isoflavonoid synthesis and reactions.

Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of natural product libraries for drug discovery and development.

Wirkmechanismus

The mechanism of action of Erythrinin D involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

Pathways: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.

Vergleich Mit ähnlichen Verbindungen

Erythrinin D is part of a family of isoflavonoids, including Erythrinin E, Erythrinin F, Erythrinin G, and Erythrinin H . Compared to these compounds, this compound is unique due to its specific hydroxyl and methoxy group positions, which confer distinct biological activities. Other similar compounds include:

Genistein: Another isoflavonoid with well-documented anticancer properties.

Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.

Biologische Aktivität

Erythrinin D is a notable flavonoid derived from the bark of Erythrina variegata, a member of the Fabaceae family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological activity. The compound's chemical formula is C17H16O5, and its molecular weight is 300.31 g/mol. The presence of specific functional groups in its structure enhances its interaction with biological targets.

Pharmacological Activities

Recent studies have highlighted various pharmacological activities associated with this compound:

- Antimicrobial Activity : this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth by disrupting cell wall synthesis and altering membrane permeability .

- Anticancer Properties : this compound has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism involves activation of caspases and modulation of apoptotic pathways .

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Antioxidant Activity : this compound exhibits strong radical scavenging activity, which helps in mitigating oxidative stress. Various assays, including DPPH and ABTS, have confirmed its efficacy as an antioxidant .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial effects of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower for Gram-positive bacteria compared to Gram-negative bacteria, indicating a selective efficacy .

- Cancer Cell Line Research : In vitro studies on MCF-7 breast cancer cells revealed that this compound could reduce cell viability by inducing apoptosis. Flow cytometry analysis demonstrated increased early apoptotic cells after treatment with this compound, confirming its potential as an anticancer agent .

- Anti-inflammatory Mechanism : Research focused on the anti-inflammatory properties showed that this compound could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory conditions .

Eigenschaften

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHYOAYYYIFCIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.